9,10-Bis[phenyl(m-tolyl)-amino]anthracene
Overview
Description
9,10-Bis[phenyl(m-tolyl)-amino]anthracene is an organic compound with the molecular formula C40H32N2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is known for its unique photophysical properties. This compound is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties .
Mechanism of Action
Target of Action
It is known that anthracene-based derivatives, such as this compound, are often used in the field of optoelectronics , suggesting that their targets could be related to light-emitting or light-absorbing molecules or structures.
Mode of Action
9,10-Bis[phenyl(m-tolyl)-amino]anthracene exhibits strong fluorescence . This suggests that its mode of action involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This process is typically associated with the movement of electrons from a ground state to an excited state and back again.
Result of Action
The primary result of the action of this compound is the emission of light, specifically blue emission . This makes it useful in applications that require light emission, such as organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photophysical properties can be affected by different substituents . Furthermore, its thermal stability can be influenced by the number of substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[phenyl(m-tolyl)-amino]anthracene typically involves the following steps:
Starting Materials: Anthracene, phenylamine, and m-toluidine.
Reaction: The reaction is carried out through a Buchwald-Hartwig amination, where anthracene is reacted with phenylamine and m-toluidine in the presence of a palladium catalyst and a base such as potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[phenyl(m-tolyl)-amino]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene core or the phenyl/m-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
9,10-Bis[phenyl(m-tolyl)-amino]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Comparison with Similar Compounds
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[phenyl(m-tolyl)-amino]anthracene exhibits superior luminescent properties, making it highly effective in OLED applications. Its unique structure allows for efficient energy transfer and high quantum yield, which are critical for the performance of organic electronic devices .
Properties
IUPAC Name |
9-N,10-N-bis(3-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-15-13-21-33(27-29)41(31-17-5-3-6-18-31)39-35-23-9-11-25-37(35)40(38-26-12-10-24-36(38)39)42(32-19-7-4-8-20-32)34-22-14-16-30(2)28-34/h3-28H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXHBDTVAIIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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